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Compound of Interest

Butanenitrile, 4-
Compound Name: ] _
(dichlorophenyisilyl)-

Cat. No.: B090840

Technical Guide: Butanenitrile, 4-
(dichlorophenylsilyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties of
Butanenitrile, 4-(dichlorophenylsilyl)-, a bifunctional organosilicon compound. Due to the
limited availability of experimental data for this specific molecule, this guide combines
established information with predicted properties and proposed experimental protocols based
on the chemistry of analogous compounds. This document is intended to serve as a valuable
resource for researchers in organic synthesis, materials science, and medicinal chemistry who
may be interested in the synthesis, characterization, and potential applications of silyl-
functionalized nitriles.

Chemical Identity and Physical Properties

Butanenitrile, 4-(dichlorophenylsilyl)- is characterized by a butane backbone with a terminal
nitrile group and a dichlorophenylsilyl substituent at the 4-position. The presence of the reactive
dichlorosilyl group makes it a versatile intermediate for further chemical transformations.

Table 1: General Information and Physical Properties
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Property Value Source/Method
) Butanenitrile, 4-
Systematic Name ] ] US EPA[1]
(dichlorophenylsilyl)-
4-
IUPAC Name (Dichlorophenylsilyl)butanenitril  US EPA[1]
e
CAS Number 1078-96-2 US EPA[1]
Molecular Formula C10H11CI2NSi US EPA[1]
Molecular Weight 244.19 g/mol US EPA[1]

Predicted Boiling Point

~335.0+32.0 °C

Prediction based on similar

structures[2]

Predicted Density

~1.240 £ 0.06 g/cm3

Prediction based on similar

structures[2]

Physical State

Predicted to be a liquid at

room temperature

Based on analogous

compounds

Note: Predicted values are computationally derived and should be confirmed by experimental

data.

Proposed Synthesis: Hydrosilylation of Allyl

Cyanide

A plausible and efficient method for the synthesis of Butanenitrile, 4-(dichlorophenylsilyl)- is
the hydrosilylation of allyl cyanide with dichlorophenylsilane. This reaction typically involves the
addition of the Si-H bond across the double bond of the alkene, catalyzed by a transition metal
complex, most commonly a platinum-based catalyst like Karstedt's or Speier's catalyst.

Experimental Protocol

Materials:

¢ Allyl cyanide (3-butenenitrile)
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Dichlorophenylsilane

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)

Anhydrous toluene (or other suitable inert solvent)

Inert gas (Argon or Nitrogen)

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a reflux condenser with an inert gas inlet, a dropping funnel, and a thermometer is
assembled. The system is purged with inert gas.

Charging the Reactor: The flask is charged with allyl cyanide and anhydrous toluene.
Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the reaction mixture.

Addition of Silane: Dichlorophenylsilane is added dropwise to the stirred reaction mixture via
the dropping funnel. An exothermic reaction may be observed, and the addition rate should
be controlled to maintain the desired reaction temperature.

Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography
(GC) or *H NMR spectroscopy by observing the disappearance of the vinyl protons of allyl
cyanide and the appearance of the product signals.

Work-up and Purification: Upon completion, the reaction mixture is cooled to room
temperature. The solvent and any unreacted starting materials can be removed under
reduced pressure. The crude product is then purified by vacuum distillation to yield
Butanenitrile, 4-(dichlorophenylsilyl)-.

Diagram 1: Proposed Experimental Workflow for the Synthesis of Butanenitrile, 4-

(dichlorophenylsilyl)-

Caption: Proposed workflow for the synthesis of Butanenitrile, 4-(dichlorophenylsilyl)-.

Predicted Spectroscopic Data
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In the absence of experimental spectra, computational prediction tools can provide valuable
insights for the characterization of Butanenitrile, 4-(dichlorophenylsilyl)-.

Predicted *H NMR Spectrum

The predicted *H NMR spectrum would likely exhibit the following signals:

A multiplet in the aromatic region (& 7.2-7.8 ppm) corresponding to the phenyl protons.

A triplet corresponding to the methylene protons adjacent to the nitrile group (a-protons).

A multiplet for the methylene protons at the [3-position to the nitrile group.

A multiplet for the methylene protons attached to the silicon atom.

Predicted *C NMR Spectrum

The predicted 3C NMR spectrum would show distinct signals for the different carbon
environments:

 Signals for the aromatic carbons of the phenyl group.
e Asignal for the nitrile carbon.
¢ Signals for the three methylene carbons of the butane chain.

Mass Spectrometry Fragmentation

The mass spectrum of Butanenitrile, 4-(dichlorophenylsilyl)- is expected to show a
molecular ion peak. Common fragmentation patterns for silyl compounds include cleavage of
the Si-C and Si-Cl bonds. Fragmentation of the nitrile-containing alkyl chain may also occur.
The presence of two chlorine atoms would result in characteristic isotopic patterns for chlorine-
containing fragments.

Table 2: Predicted NMR Chemical Shifts (*H and 13C)
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Atom Position Predicted *H Shift (ppm) Predicted **C Shift (ppm)
Phenyl-H 72-7.8 128 - 135

-CH2-CN ~2.4 ~119 (CN), ~18 (-CH2-)
-CH2-CH2-CN ~1.8 ~20

Si-CH2- ~1.2 ~15

Note: These are estimated values and may vary depending on the solvent and prediction
software used. Experimental verification is necessary.

Chemical Reactivity

The chemical reactivity of Butanenitrile, 4-(dichlorophenylsilyl)- is dominated by its two
functional groups: the dichlorosilyl group and the nitrile group.

Reactivity of the Dichlorosilyl Group

The Si-Cl bonds are highly susceptible to nucleophilic attack, particularly by water. Hydrolysis
of the dichlorosilyl group leads to the formation of silanols, which can then condense to form
siloxanes. This reactivity makes the compound a potential precursor for silicone-based
materials. The chlorine atoms can also be displaced by other nucleophiles, such as alcohols (to
form alkoxysilanes) or Grignard reagents (to form new Si-C bonds).

Diagram 2: Reactivity of the Dichlorosilyl Group

Caption: Key reactions of the dichlorosilyl functional group.

Reactivity of the Nitrile Group

The nitrile group can undergo a variety of transformations, making it a valuable synthetic
handle.

e Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium
aluminum hydride (LiAlH4) or catalytic hydrogenation.
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» Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic
acid, proceeding through an amide intermediate.

o Grignard Reaction: Addition of a Grignard reagent to the nitrile followed by hydrolysis yields
a ketone.

Relevance to Drug Development

While the nitrile group is a common pharmacophore found in many approved drugs, the high
reactivity of the dichlorosilyl group, particularly its propensity for hydrolysis, makes
"Butanenitrile, 4-(dichlorophenylsilyl)-" an unlikely candidate for a stable drug molecule in its
current form. However, its utility may lie as a synthetic intermediate. The silyl group could be
used to introduce silicon into a molecule, which can sometimes improve pharmacokinetic
properties, or it could be used as a reactive handle for further derivatization before being
transformed into a more stable group. The nitrile functionality can serve as a precursor to
amines, carboxylic acids, or ketones, which are all important functional groups in medicinal
chemistry.

Safety and Handling

Dichlorosilanes are corrosive and react with moisture to release hydrogen chloride (HCI) gas,
which is also corrosive and toxic. Therefore, "Butanenitrile, 4-(dichlorophenylsilyl)-" should
be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in
a well-ventilated fume hood. It should be stored under an inert atmosphere to prevent
decomposition. Organosilicon compounds can have varying toxicological profiles, and this
compound should be treated as potentially hazardous until more data is available.

Conclusion

Butanenitrile, 4-(dichlorophenylsilyl)- is a molecule with significant potential as a chemical
intermediate due to its dual functionality. While experimental data on its properties are scarce,
this guide provides a foundational understanding based on established chemical principles and
predictive methods. The proposed synthesis via hydrosilylation offers a direct route to this
compound, and the predictable reactivity of its functional groups opens avenues for its use in
the synthesis of more complex molecules for materials science and potentially as precursors in
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drug discovery programs. Further experimental investigation is warranted to fully characterize
this compound and explore its synthetic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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